molecular formula C19H18N2O3 B2416135 3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 478261-18-6

3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2416135
CAS RN: 478261-18-6
M. Wt: 322.364
InChI Key: YUMBXMNVAVLQON-ZZEZOPTASA-N
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Description

The compound “3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one” is a derivative of 2H-Indol-2-one, 1,3-dihydro-, also known as Oxindole . Oxindole is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . Substituted indolinones, like the one , are often referred to as ‘privileged structures’ due to their excellent binding affinity for many receptors .


Molecular Structure Analysis

The molecular structure of this compound is derived from 2H-Indol-2-one, 1,3-dihydro-, with additional functional groups attached . The IUPAC name for the base structure is 1,3-Dihydroindol-2-one .

Scientific Research Applications

Hepatic Protection and Antioxidant Properties

Indoles in Hepatic Protection Indoles, particularly Indole-3-Carbinol (I3C) and its derivatives, play a crucial role in liver health. These compounds are involved in various protective mechanisms against chronic liver diseases such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. They achieve these protective effects through multiple pathways, including regulation of transcription factors, alleviation of oxidative stress, modulation of enzymes involved in lipid metabolism, and immunomodulatory activities. I3C and its dimer Diindolylmethane (DIM) exhibit properties such as anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects on hepatic protection (Wang et al., 2016).

Chemopreventive Properties The chemopreventive properties of indole-3-carbinol (I3C) and diindolylmethane (DIM) have been acknowledged in their roles against carcinogenesis. They exhibit strong anti-cancer effects against hormone-responsive cancers like breast, prostate, and ovarian cancers. The analogs of I3C have been designed to enhance efficacy and oral bioavailability, with patents filed for their therapeutic activities against various conditions like endometriosis, cervical dysplasia, and mastalgia. Likewise, DIM and its derivatives are patented for their therapeutic potential in treating and preventing conditions like leiomyomas, HPV infection, respiratory syncytial virus, and atherosclerosis (Acharya et al., 2010).

Antioxidant Capacity and Reaction Pathways

ABTS/PP Decolorization Assay The ABTS/PP decolorization assay is used to measure antioxidant capacity. This review discusses the reaction pathways underlying this assay. It is noted that some antioxidants can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. These reactions play a significant role in the total antioxidant capacity of compounds. However, specific reactions like coupling might introduce bias in comparing antioxidants, even though ABTS-based assays are still recommended for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(2)12-17(22)24-20-18-15-10-6-7-11-16(15)21(19(18)23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMBXMNVAVLQON-ZZEZOPTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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